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molecular formula C12H16O3 B8345140 5-Methoxy-2-propyl-benzoic acid methyl ester

5-Methoxy-2-propyl-benzoic acid methyl ester

Cat. No. B8345140
M. Wt: 208.25 g/mol
InChI Key: DBVHXKYDXKZWTM-UHFFFAOYSA-N
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Patent
US07846960B2

Procedure details

To an ambient temperature suspension of 10% palladium on carbon (245 mg) in MeOH (5 mL) is added a solution of 2-Allyl-5-methoxy-benzoic acid methyl ester (440 mg, 2.13 mmol) in MeOH (5 mL) in one portion. The reaction is placed under an atmosphere of hydrogen gas and is stirred overnight. The reaction mixture is filtered through Celite® and concentrated to yield the title compound (361 mg, 81%). 1H NMR (400 MHz, CDCl3) δ 7.38 (d, 1H, J=3.1 Hz), 7.15 (d, 1H, J=8.4 Hz), 6.97 (dd, 1H, J=8.6, 2.9 Hz), 3.89 (s, 3H), 3.82 (s, 3H), 2.88-2.82 (m, 2H), 1.65-1.53 (m, 2H), 0.95 (t, 3H, J=7.5 Hz).
Quantity
440 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
245 mg
Type
catalyst
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Yield
81%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:15])[C:4]1[CH:9]=[C:8]([O:10][CH3:11])[CH:7]=[CH:6][C:5]=1[CH2:12][CH:13]=[CH2:14]>[Pd].CO>[CH3:1][O:2][C:3](=[O:15])[C:4]1[CH:9]=[C:8]([O:10][CH3:11])[CH:7]=[CH:6][C:5]=1[CH2:12][CH2:13][CH3:14]

Inputs

Step One
Name
Quantity
440 mg
Type
reactant
Smiles
COC(C1=C(C=CC(=C1)OC)CC=C)=O
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
245 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
is stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered through Celite®
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC(C1=C(C=CC(=C1)OC)CCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 361 mg
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 81.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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